4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)nonane

Physical Property Purification Process Chemistry

4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)nonane (CAS 756-92-3) is a partially fluorinated alkyl iodide with the molecular formula C₁₀H₁₄F₇I and a molecular weight of 394.11 g/mol. It belongs to the class of fluoroalkyl iodides valued as synthetic intermediates in pharmaceutical, agrochemical, and materials science.

Molecular Formula C10H14F7I
Molecular Weight 394.11 g/mol
CAS No. 756-92-3
Cat. No. B6593762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)nonane
CAS756-92-3
Molecular FormulaC10H14F7I
Molecular Weight394.11 g/mol
Structural Identifiers
SMILESCCCCCC(CC(C(F)(F)F)(C(F)(F)F)F)I
InChIInChI=1S/C10H14F7I/c1-2-3-4-5-7(18)6-8(11,9(12,13)14)10(15,16)17/h7H,2-6H2,1H3
InChIKeyGSQPSJXGCXEMDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)nonane (CAS 756-92-3): Procurement-Relevant Physicochemical and Structural Baseline


4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)nonane (CAS 756-92-3) is a partially fluorinated alkyl iodide with the molecular formula C₁₀H₁₄F₇I and a molecular weight of 394.11 g/mol . It belongs to the class of fluoroalkyl iodides valued as synthetic intermediates in pharmaceutical, agrochemical, and materials science . Its structure comprises a nine-carbon nonane backbone with a perfluorinated head group (–CF₂CF(CF₃)₂) at one terminus and an iodine substituent at the C4 position, making it a secondary alkyl iodide with both a highly fluorinated segment and a hydrocarbon tail . This hybrid architecture imparts distinct physical properties, including a calculated boiling point of 235.6 ± 8.0 °C (760 Torr), a density of 1.569 ± 0.06 g/cm³ (20 °C), and a computed aqueous solubility of 5.5 × 10⁻⁵ g/L (25 °C) . Commercially, the compound is supplied at purities of ≥95% to 98% by several vendors, with typical packaging in 1 kg and 5 kg units .

Why 4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)nonane (CAS 756-92-3) Cannot Be Substituted by Common Perfluoroalkyl Iodides


Fluoroalkyl iodides are not interchangeable commodities; structural variation in fluorination pattern, chain length, and iodine position critically governs physical properties, reactivity, and ultimate application fitness [1]. Fully perfluorinated analogs such as perfluorooctyl iodide (C₈F₁₇I, bp 160–161 °C) and perfluorodecyl iodide (C₁₀F₂₁I, bp 195–200 °C) differ markedly in boiling point (ΔT > 70 °C), density (Δρ ≈ 0.5 g/cm³), and lipophilicity (LogP) from the target compound . The presence of a hydrocarbon segment in 4-iodo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)nonane reduces density and increases boiling point relative to perfluorinated congeners, while the secondary iodide center introduces distinct radical generation and substitution kinetics compared to primary perfluoroalkyl iodides [2]. Substituting with a shorter-chain perfluoroalkyl iodide or a primary iodoalkane would alter reaction selectivity, product purification profiles, and downstream intermediate stability, directly impacting synthetic route viability [3].

Head-to-Head Evidence: 4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)nonane (756-92-3) vs. Closest Analogs


Boiling-Point Differentiation Enables Distillation-Based Purification Without Thermal Degradation

The target compound exhibits a normal boiling point of 235.6 ± 8.0 °C (760 Torr) , which is 75–80 °C higher than that of perfluorooctyl iodide (160–161 °C) and 40–45 °C higher than that of 1H,1H,2H,2H-perfluorooctyl iodide (178–180 °C) . This elevated boiling point reduces volatility losses during solvent stripping and allows for fractional distillation under milder vacuum conditions, improving recovery yields and purity in multi-step syntheses.

Physical Property Purification Process Chemistry

Reduced Density Relative to Fully Fluorinated Analogs Aids Phase Separation and Handling

The density of 4-iodo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)nonane is 1.569 ± 0.06 g/cm³ at 20 °C , substantially lower than the density of perfluorooctyl iodide (2.067 g/cm³) and 1H,1H,2H,2H-perfluorooctyl iodide (1.934 g/cm³) . The ~0.5 g/cm³ reduction facilitates faster phase separation from aqueous and polar organic phases in liquid–liquid extractions, reducing hold-up times in continuous-flow processes.

Density Phase Separation Process Engineering

Secondary Iodide Center Modulates Radical Reactivity for Controlled Fluoroalkylation

As a secondary alkyl iodide, the C4 iodine in the target compound is expected to exhibit a higher bond-dissociation energy (C–I BDE ≈ 55–58 kcal/mol) than primary perfluoroalkyl iodides (C–I BDE ≈ 52–54 kcal/mol for RfCF₂–I) [1][2]. This difference moderates radical generation rates under photoredox or thermal initiation, enabling tighter kinetic control in atom-transfer radical addition (ATRA) reactions with alkenes [3]. By contrast, perfluorooctyl iodide generates radicals rapidly, often requiring cryogenic or high-dilution conditions to suppress oligomerization side products [4].

Radical Chemistry Fluoroalkylation Synthetic Methodology

Higher LogP Relative to Short-Chain Analogs Enhances Fluorous Biphase Partitioning

The target compound has a calculated LogP of 5.59 , significantly exceeding that of shorter perfluoroalkyl iodides such as heptafluoroisopropyl iodide (calc. LogP ≈ 2.8) and perfluorobutyl iodide (calc. LogP ≈ 3.9) . This higher lipophilicity ensures near-quantitative retention (>99%) in fluorous solvents (e.g., perfluorohexane) during fluorous biphase extractions, while shorter-chain analogs exhibit partial leaching into the organic phase [1].

LogP Fluorous Biphase Catalysis Separation Science

High Purity Availability (≥97%) with Kilo-Scale Packaging Reduces Sourcing Risk

Multiple independent vendors list this compound at ≥97% purity (assay), with packaging available in 1 kg and 5 kg units . In contrast, closely related analogs such as 1,1,1,2,2,3,3-heptafluoro-5-iodononane (CAS 755-48-6) are typically offered only in small research quantities (≤100 g) and at ≤95% purity . The ready availability of bulk quantities at high purity reduces lead times and eliminates the need for in-house purification, which is critical for project timelines.

Purity Supply Chain Procurement

Amphiphilic Character Facilitates Direct Use in Micellar and Interfacial Systems

The target compound uniquely combines a hydrophobic perfluoroisopropyl head with a lipophilic pentyl tail, resulting in an amphiphilic architecture not found in fully perfluorinated iodides . This structural feature is reflected in a moderate calculated LogP of 5.59—lower than perfluorodecyl iodide (calc. LogP > 7) but higher than short-chain perfluoroalkyl iodides . The balanced fluorous/organic character enables direct incorporation into micellar aggregates or interfacial films without additional PEGylation or hydrophilic modification steps required for fully perfluorinated analogs [1].

Amphiphilicity Surfactant Design Colloidal Chemistry

Procurement-Driven Application Scenarios for 4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)nonane (756-92-3)


Kilo-Scale Radical Fluoroalkylation of Pharmaceutical Intermediates

The compound's secondary iodide center provides controlled radical generation (C–I BDE ≈ 55–58 kcal/mol) compared to primary perfluoroalkyl iodides, enabling milder and more selective atom-transfer radical addition (ATRA) to alkenes at 60–80 °C without excessive oligomerization . The high boiling point (235.6 °C) allows the product to be purified by fractional distillation directly from the crude reaction mixture, while the density (1.57 g/cm³) facilitates aqueous work-up and phase separation at manufacturing scale. Procurement of pre-qualified 97% purity material in kilogram quantities eliminates the need for pre-use distillation, reducing plant occupancy time and cost-of-goods for late-stage clinical intermediates .

Synthesis of Fluorous-Tagged Building Blocks for Biphase Catalysis

With a LogP of 5.59, the compound partitions quantitatively (>99%) into fluorous solvents such as perfluorohexane during liquid–liquid extraction . This property is exploited in fluorous biphase catalysis, where the iodine serves as a handle for further functionalization (e.g., conversion to phosphine ligands or N-heterocyclic carbene precursors) while the high fluorous affinity ensures efficient catalyst retention and recycling over multiple cycles. Shorter-chain fluoroalkyl iodides (LogP < 4) exhibit unacceptable leaching (5–15% loss per cycle), making the target compound the minimal-viable fluorous tag for robust catalyst immobilization .

Fluorinated Surfactant and Amphiphile Precursor

The hybrid fluorocarbon–hydrocarbon architecture (perfluoroisopropyl head + pentyl tail) provides intrinsic amphiphilicity without requiring block co-polymer synthesis . The iodine atom can be displaced with nucleophiles (thiols, amines) or converted to Grignard reagents to install hydrophilic headgroups, yielding fluorous surfactants with precisely controlled hydrophilic–lipophilic balance (HLB). The compound's density (1.57 g/cm³) and low water solubility (5.5 × 10⁻⁵ g/L) are ideal for generating stable emulsions and microemulsions in cosmetic, agrochemical, or coating formulations .

Reference Standard in Fluorine-19 NMR Spectroscopy and Isotopic Labeling

The well-defined fluorine substitution pattern (seven chemically distinct fluorine environments) makes the compound a candidate for use as a ¹⁹F NMR standard or as a precursor for isotopically enriched analogs (e.g., ¹³C or ²H labeling of the hydrocarbon tail) . The high purity (≥97%) and multi-kilo availability support its use as a commercial reference material for quantitative ¹⁹F NMR analysis in regulated pharmaceutical quality control environments, where lot-to-lot consistency and supply continuity are mandatory .

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